Piperidine-3-sulfonamide

Overview

Description

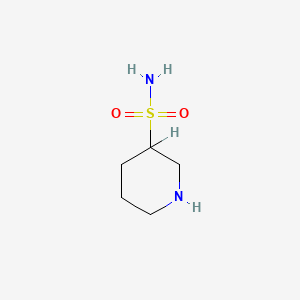

Piperidine-3-sulfonamide is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The chair form interconverting between the equatorial NH and the axial NH conformers (Chair-Eq and Chair-Ax) in piperidine lies on the global minimum of the S0 state, but only the axial-like NH conformer (Chair-Ax-like) in chair form exists in the D0 state .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .

Physical And Chemical Properties Analysis

Piperidine-3-sulfonamide hydrochloride has a molecular weight of 200.69 and is a solid at room temperature .

Scientific Research Applications

Managing Plant Bacterial Diseases

Piperidine-3-sulfonamide derivatives have been found to be effective in managing plant bacterial diseases . These compounds have shown excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . In particular, a molecule named C4 exhibited outstanding inhibitory activity toward Xoo .

Development of New Agrochemical Alternatives

Due to the strong resistances that phytopathogens have acquired for traditional pesticides, there is a need for new agrochemical alternatives . Piperidine-3-sulfonamide derivatives are being studied for this purpose .

Targeting Dihydropteroate Synthase

Dihydropteroate synthase is an enzyme that plays a crucial role in the biosynthesis of several amino acids and the process of DNA synthesis . Piperidine-3-sulfonamide derivatives, such as compound C4, have been found to interact with this enzyme .

Damaging Bacterial Cell Membranes

In addition to interacting with dihydropteroate synthase, compound C4 has been found to irreversibly damage the cell membrane . This dual targeting approach can be valuable in the development of new bactericides .

Cholinesterase Inhibition

Piperidine derivatives, including those with a sulfonamide moiety, have been studied for their cholinesterase inhibition properties . Structures with an N-benzyl moiety were found to be superior in this regard .

Monoamine Oxidase B Inhibition

Piperidine derivatives have also been studied for their potential in inhibiting monoamine oxidase B . A terminal alkyne group was found to be essential for efficient inhibition .

Mechanism of Action

Target of Action

Piperidine-3-sulfonamide is a compound that has been found to have significant pharmacological properties Piperidine derivatives have been observed to interact with various enzymes, receptors, transport systems, and voltage-gated ion channels .

Mode of Action

It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, some piperidine derivatives have been found to interact with dihydropteroate synthase, a key enzyme involved in the synthesis of folic acid in bacteria .

Biochemical Pathways

Piperidine-3-sulfonamide may affect several biochemical pathways. Piperidine derivatives have been observed to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . They can also perform several other biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

Piperidine derivatives are generally known for their good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .

Result of Action

Piperidine derivatives have been observed to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine-3-sulfonamide could potentially have similar effects.

Safety and Hazards

The safety information for Piperidine-3-sulfonamide hydrochloride indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

piperidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

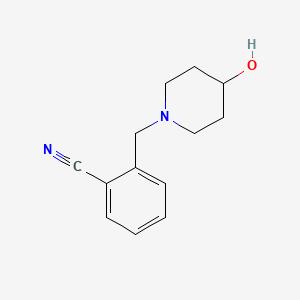

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)